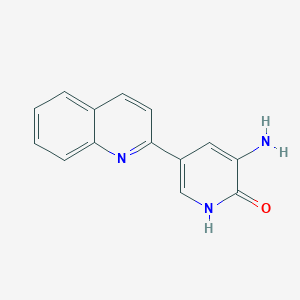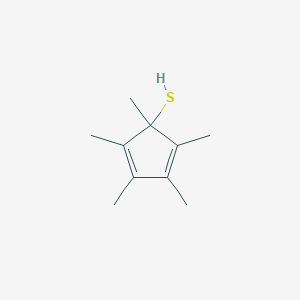
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is an organosulfur compound characterized by a cyclopentadiene ring substituted with five methyl groups and a thiol group. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted with appropriate reagents to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Alkylated derivatives.
科学研究应用
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor to various ligands used in organometallic chemistry.
Biology: The compound is used in studies involving electron transfer and redox reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used as a growth modifier in metal organic chemical vapor deposition processes.
作用机制
The mechanism by which 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol exerts its effects involves its ability to act as a ligand and participate in electron transfer reactions. The thiol group can form strong bonds with metal ions, facilitating various catalytic processes. Additionally, the compound’s unique structure allows it to undergo cycloaddition reactions, contributing to its versatility in chemical synthesis .
相似化合物的比较
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the thiol group but shares the cyclopentadiene ring structure.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains two pentamethylcyclopentadienyl ligands coordinated to a manganese center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Features pentamethylcyclopentadienyl ligands coordinated to rhodium.
Uniqueness: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming strong metal-sulfur bonds. This makes it particularly valuable in applications requiring robust ligands and catalysts.
属性
CAS 编号 |
114564-14-6 |
|---|---|
分子式 |
C10H16S |
分子量 |
168.30 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-thiol |
InChI |
InChI=1S/C10H16S/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
InChI 键 |
SXCQQBWYFJEIRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


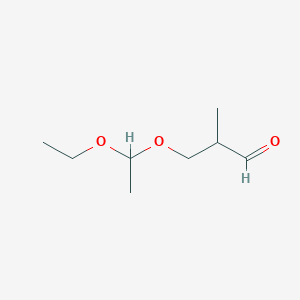
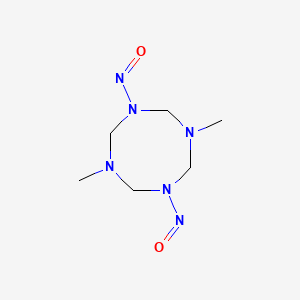

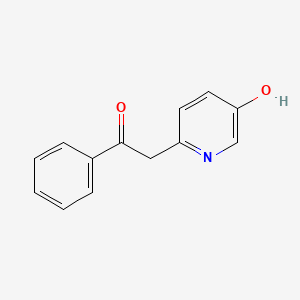
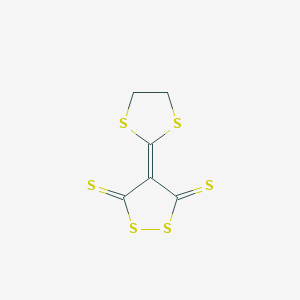
silane](/img/structure/B14308505.png)

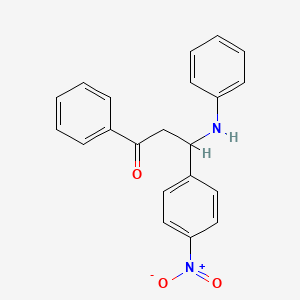
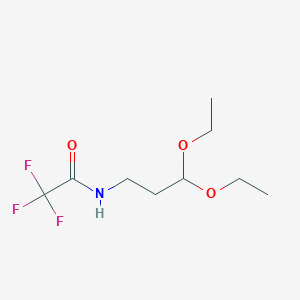
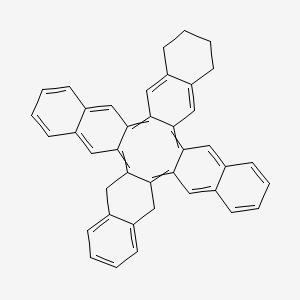
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
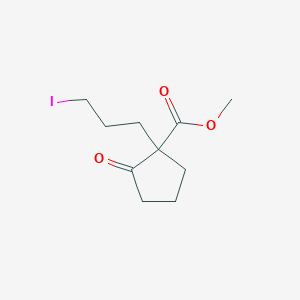
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
